molecular formula C10H12Cl2N2O B1447735 7-(Aminomethyl)quinolin-8-ol dihydrochloride CAS No. 1909319-46-5

7-(Aminomethyl)quinolin-8-ol dihydrochloride

Cat. No.: B1447735
CAS No.: 1909319-46-5
M. Wt: 247.12 g/mol
InChI Key: FRAOQHCWEXAHTN-UHFFFAOYSA-N
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Description

7-(Aminomethyl)quinolin-8-ol dihydrochloride (CAS 1909319-46-5) is a high-purity Mannich base derivative of 8-hydroxyquinoline (8HQ), a privileged scaffold in medicinal chemistry. This compound is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous research buffers. With a molecular formula of C 10 H 12 Cl 2 N 2 O and a molecular weight of 247.12 g/mol, it serves as a key synthetic intermediate and bioactive molecule for various research programs . The compound is synthesized via a modified Mannich reaction , a versatile one-pot condensation involving 8-hydroxyquinoline, formaldehyde, and an amine precursor, resulting in the introduction of the critical aminomethyl group . This modification yields derivatives with significant and diverse pharmacological research value. As part of the 8-hydroxyquinoline family, a well-known chelating agent, its mechanism of action is often attributed to its ability to bind essential metal ions, thereby disrupting metal homeostasis in biological systems . Primary Research Applications: • Antipathogenic Research: Mannich bases of 8-hydroxyquinoline are studied for their potent antibacterial and antifungal activities, with mechanisms that may include increasing cell membrane permeability and inhibiting microbial metalloenzymes . • Anticancer Research: This class of compounds has shown promise in investigations against multidrug-resistant (MDR) cancer cell lines. The MDR-selective toxicity is believed to be potentiated by protonation and metal chelation properties, making them a focus for developing novel anticancer agents . • Neurobiological Research: Aminomethylated 8-hydroxyquinolines are explored as potential neuroprotective agents in models of neurodegenerative diseases, targeting multiple pathological pathways . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should refer to the provided Safety Data Sheet for proper handling and hazard information .

Properties

IUPAC Name

7-(aminomethyl)quinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-8-4-3-7-2-1-5-12-9(7)10(8)13;;/h1-5,13H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOQHCWEXAHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)CN)O)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-chloromethyl-8-hydroxyquinoline Intermediate

  • Starting from 8-hydroxyquinoline, chloromethylation at the 7-position is achieved using formaldehyde and hydrochloric acid or related chloromethylation reagents.
  • The chloromethyl intermediate (7-chloromethyl-8-hydroxyquinoline hydrochloride) is isolated as a solid, often by filtration and washing with suitable solvents.

Amination to Form 7-(Aminomethyl)quinolin-8-ol

  • The chloromethyl intermediate is reacted with ammonia or an amine source under reflux conditions in solvents such as dioxane or ethanol.
  • Triethylamine or other bases may be used to neutralize the generated hydrochloric acid and drive the substitution.
  • The reaction is typically refluxed for several hours (e.g., 6 hours) to ensure complete conversion.
  • After reaction completion, the mixture is cooled, and the product is isolated by extraction and purification techniques such as column chromatography.

Formation of 7-(Aminomethyl)quinolin-8-ol Dihydrochloride

  • The free base aminomethyl quinolinol is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate).
  • This converts the amine group into the corresponding dihydrochloride salt, enhancing water solubility and stability.
  • The dihydrochloride salt precipitates out and can be collected by filtration and drying.

Detailed Example from Literature

A representative synthesis described in the literature involves:

Step Reagents & Conditions Notes Yield/Outcome
1. Chloromethylation 8-hydroxyquinoline + paraformaldehyde + HCl or chloromethylating agent Forms 7-chloromethyl-8-hydroxyquinoline hydrochloride Isolated as yellow solid
2. Amination 7-chloromethyl-8-hydroxyquinoline + NH3 (or amine) + triethylamine, reflux in dioxane for 6 h Nucleophilic substitution at chloromethyl group 5-aminomethyl-8-hydroxyquinoline obtained as yellow solid
3. Salt formation Aminomethyl quinolinol + HCl in ethanol Formation of dihydrochloride salt Solid dihydrochloride salt isolated by filtration

Alternative Synthetic Approaches and Related Reactions

  • The Betti reaction has been employed for the synthesis of 8-hydroxyquinoline derivatives functionalized at the 7-position, involving condensation of 8-hydroxyquinoline, aldehydes, and amines under mild conditions to form aminomethyl derivatives.
  • This method allows for the introduction of various amine substituents, including primary amines, yielding substituted aminomethyl quinolinols.
  • Purification is typically done by recrystallization or chromatography.

Purification and Characterization

  • The crude aminomethyl quinolinol is purified by column chromatography on silica gel using solvent systems such as hexane/dichloromethane or hexane/acetone mixtures.
  • The dihydrochloride salt is purified by recrystallization from ethanol or ethyl acetate.
  • Characterization data include melting points, NMR spectra, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvents Temperature Time Yield Notes
Chloromethylation of 8-hydroxyquinoline Paraformaldehyde, HCl or chloromethylating agent Ethanol or aqueous medium Room temp to reflux Several hours Moderate to high Produces chloromethyl intermediate
Amination of chloromethyl intermediate Ammonia or amine, triethylamine Dioxane, ethanol Reflux (~80-100 °C) 6 hours Moderate to good Nucleophilic substitution
Salt formation HCl (excess) Ethanol, ethyl acetate Room temp 1-2 hours High Precipitates dihydrochloride salt
Purification Column chromatography, recrystallization Hexane/CH2Cl2, hexane/acetone Ambient Variable - Ensures product purity

Research Findings and Notes

  • The chloromethylation step requires careful control of temperature and reagent stoichiometry to avoid poly-substitution or side reactions.
  • Use of triethylamine in amination prevents acid-catalyzed side reactions and improves nucleophilic substitution efficiency.
  • Formation of the dihydrochloride salt improves compound stability and handling.
  • Chromatographic purification is essential due to possible side products from incomplete substitution or over-alkylation.
  • The synthetic route is versatile and can be adapted to prepare various substituted aminomethyl quinolinols by changing the amine nucleophile.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)quinolin-8-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different aminomethylated quinoline derivatives.

    Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-(Aminomethyl)quinolin-8-ol dihydrochloride is in cancer therapy. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit selective cytotoxicity against multidrug-resistant cancer cells. The mechanism involves the formation of redox-active metal complexes that induce oxidative stress in cancer cells, leading to their death .

Case Study: Multidrug Resistance Reversal
A study demonstrated that this compound could effectively reverse multidrug resistance in cancer cell lines by inhibiting P-glycoprotein expression, a protein often overexpressed in resistant cancer cells. This property allows for enhanced efficacy of conventional chemotherapeutic agents .

Antimicrobial Properties

The compound also shows promising antibacterial and antifungal activities. Its ability to chelate metals can disrupt microbial enzymatic processes, making it a candidate for developing new antimicrobial agents. Studies have highlighted its effectiveness against various pathogens, suggesting potential applications in treating infections .

Bioimaging and Sensing

Due to its fluorescent properties, this compound is being explored for bioimaging applications. Its ability to bind metal ions selectively makes it suitable for developing sensors that detect metal ions in biological systems or environmental samples.

Optoelectronic Devices

The compound's electronic properties are also being investigated for use in optoelectronic devices. Its stability and reactivity can be advantageous in creating organic light-emitting diodes (OLEDs) and other electronic materials.

Summary of Applications

Application Area Details
Anticancer Activity Selective cytotoxicity against multidrug-resistant cancer cells; reverses P-glycoprotein expression.
Antimicrobial Activity Effective against various bacteria and fungi; potential for new antimicrobial agents.
Bioimaging Fluorescent properties suitable for metal ion detection in biological systems.
Optoelectronics Potential use in organic light-emitting diodes and other electronic materials.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)quinolin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to chelate metal ions, which can inhibit the activity of certain enzymes and proteins. This chelation process disrupts the normal function of these biomolecules, leading to various biological effects. Additionally, the compound can interact with DNA and other cellular components, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Amino-8-quinolinol Dihydrochloride

A key positional isomer is 5-amino-8-quinolinol dihydrochloride (synonym: 5-amino-8-hydroxyquinoline dihydrochloride). While both compounds share the hydroxyl group at position 8 and a dihydrochloride salt, the amino group in this isomer is at position 5 instead of 7. This positional difference impacts biological activity:

  • Antimicrobial Activity: 5-Amino-8-quinolinol derivatives exhibit moderate activity against gram-positive and gram-negative bacteria, but their efficacy is lower than that of 7-substituted analogs with bulkier groups (e.g., diphenylamino or metal-coordinating substituents) .
  • Synthesis: Nitration and reduction steps (as seen in and ) are common for introducing amino groups, but regioselectivity depends on reaction conditions and substituent directing effects.
Table 1: Comparison of Positional Isomers
Compound Substituent Positions Key Properties/Applications Reference
7-(Aminomethyl)quinolin-8-ol dihydrochloride 7 (aminomethyl), 8 (OH) Enhanced solubility for drug delivery (inferred)
5-Amino-8-quinolinol dihydrochloride 5 (NH₂), 8 (OH) Moderate antimicrobial activity

Functional Group Variations: Selenium and Halogen Derivatives

Selenium-Containing Derivatives

7-(Selenocyanato methyl)quinolin-8-ol and 7-((di(bromaneylidene) bromo-λ⁶-selanyl)methyl)quinolin-8-ol () feature selenium-based substituents at position 7. These compounds differ in reactivity and applications:

  • Synthesis: Selenium derivatives require specialized reactions under inert atmospheres (e.g., nitrogen), unlike the aminomethyl derivative, which may involve reductive amination or nitro group reduction .
  • Applications: Selenium analogs are explored for organometallic catalysis and redox-active materials, whereas aminomethyl derivatives are more likely candidates for biological applications due to nitrogen's biocompatibility .
Halogenated Derivatives

8-Iodoquinolinium chloride () and 5-chloro-7-nitro-2-styrylquinolin-8-ol () highlight the role of halogens and nitro groups:

  • Reactivity: Nitro groups (e.g., in 5a-d) are reduced to amines, enabling the synthesis of amino derivatives like 6a-d . Chlorine or iodine substituents enhance electrophilic aromatic substitution reactivity but reduce solubility compared to hydrophilic aminomethyl groups .

Metal-Coordinating Derivatives

7-((Diphenylamino)(4-chlorophenyl)methyl)quinolin-8-ol (L) forms stable complexes with transition metals (Mn, Co, Cu, Ni, Zn) via phenolic oxygen and aromatic nitrogen coordination (). Comparatively:

  • Aminomethyl vs. Bulky Ligands: The aminomethyl group in this compound may facilitate simpler metal coordination (e.g., via NH₂), but bulkier ligands like L show superior antimicrobial activity due to enhanced lipophilicity and metal-binding stability .
  • Antimicrobial Performance: Cu(II) and Zn(II) complexes of L exhibit stronger activity than free ligands, suggesting that the dihydrochloride form of 7-(aminomethyl)quinolin-8-ol could be optimized via metal complexation .
Table 2: Metal Complex Performance
Compound Metal Complex Activity Against Bacteria Reference
7-((Diphenylamino)(4-chlorophenyl)methyl)quinolin-8-ol Cu(II) High (Gram+ and Gram-)
This compound (inferred) Potential for Co(II), Ni(II) Moderate (requires testing)

Biological Activity

7-(Aminomethyl)quinolin-8-ol dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features an aminomethyl group at the 7-position and a hydroxyl group at the 8-position of the quinoline ring, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C10H10Cl2N2O
  • Molecular Weight : Approximately 210.66 g/mol
  • Structural Features : The compound's structure enhances its solubility and biological activity, making it a versatile candidate for further research.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has been explored as a potential drug candidate for treating various cancers due to its ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Metal Chelation : The compound can chelate metal ions, which is crucial for its interaction with various biological targets.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.

Anticancer Activity

A study demonstrated that derivatives of 7-(aminomethyl)quinolin-8-ol exhibited cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

CompoundCell LineIC50 (µM)Mechanism
7-(Aminomethyl)quinolin-8-olHeLa12.5Apoptosis induction
7-(Aminomethyl)quinolin-8-olMCF-715.0ROS generation

Antimicrobial Activity

In another study, the antibacterial activity of this compound was evaluated against various gram-positive and gram-negative bacteria. The results indicated that the compound had comparable activity to established antibiotics such as Lomefloxacin and Vancomycin.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Comparison
Escherichia coli32Lomefloxacin (16)
Staphylococcus aureus16Vancomycin (16)

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound enhances both its solubility and biological activity compared to other quinoline derivatives.

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, anticancer
5-Aminomethylquinolin-8-olAminomethyl group at position 5Similar anticancer activity
7-(Piperidin-1-ylmethyl)quinolin-8-olPiperidine substitution at position 7Enhanced activity against specific cancer cell lines

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 7-(Aminomethyl)quinolin-8-ol dihydrochloride?

Methodological Answer:
The synthesis typically involves Mannich base reactions or nucleophilic substitution at position 7 of the quinoline scaffold. For example:

  • Step 1: React 8-hydroxyquinoline derivatives with formaldehyde and secondary amines (e.g., morpholine or piperidine) to introduce the aminomethyl group at position 7 .
  • Step 2: Purify intermediates via column chromatography (e.g., using ethyl acetate/hexane gradients) and confirm purity via TLC .
  • Step 3: Convert the free base to the dihydrochloride salt by treating with HCl in ethanol, followed by recrystallization from ethanol/water mixtures .
    Critical variables include pH control during salt formation (target pH 5.5–5.8) and reaction time optimization to minimize side products like over-alkylated derivatives .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
A multi-technique approach is used:

  • 1H/13C-NMR: Confirm the presence of the aminomethyl (–CH2NH–) group (δ ~3.8–4.2 ppm for –CH2– and δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS/ESIMS: Verify molecular ion peaks (e.g., [M+H]+ for C10H11N2O·2HCl) with <2 ppm mass error .
  • Elemental Analysis: Ensure stoichiometric Cl– content (~22.5% for dihydrochloride) .
  • X-ray Crystallography (if available): Resolve planar quinoline geometry and dihedral angles of substituents .

Advanced: How do substituents at position 7 modulate the compound’s bioactivity and physicochemical properties?

Methodological Answer:
The CH2–N subunit at position 7 is critical for cytotoxicity and metal chelation. Key findings include:

  • Hydrophilic-Lipophilic Balance (HLB): Piperidine (Q-3) or morpholine (Q-2) substituents enhance water solubility but may reduce membrane permeability. Chlorine at position 5 (Q-4) improves lipophilicity and cellular uptake .
  • Metal Binding: The 8-hydroxy group and aminomethyl side chain enable coordination with Cu(II)/Fe(III), enhancing pro-oxidant activity in cancer cells .
    Experimental Design Tip: Use logP measurements (shake-flask method) and UV-Vis titration with metal ions to correlate substituents with bioactivity .

Advanced: What mechanistic pathways explain the compound’s anticancer activity?

Methodological Answer:
Two primary mechanisms are reported:

  • Ferroptosis Induction: The compound destabilizes iron homeostasis by degrading ferritin (FTH1) via lysosomal pathways, increasing labile Fe(II) and ROS production .
  • p53-Independent Apoptosis: It promotes mitochondrial membrane depolarization and caspase-3/7 activation in KRAS/TP53-mutant pancreatic cancer models .
    Data Contradiction Note: Some studies emphasize metal chelation-driven ROS , while others highlight ferroptosis . Resolve discrepancies by testing under iron-depleted vs. iron-rich conditions and using ferroptosis inhibitors (e.g., ferrostatin-1) .

Advanced: How can researchers address variability in reported IC50 values across cell lines?

Methodological Answer:
Variability arises from:

  • Cell-Specific Metal Ion Levels: Use ICP-MS to quantify intracellular Cu/Fe and correlate with cytotoxicity .
  • Culture Conditions: Serum-free media reduce metal sequestration by proteins, enhancing activity .
  • Redox Status: Pre-treat cells with antioxidants (e.g., NAC) to test ROS dependency .
    Standardization Strategy: Report IC50 with exact culture conditions (e.g., FBS percentage, metal supplements) and validate via ≥3 independent replicates .

Advanced: What experimental precautions ensure reproducibility in handling this compound?

Methodological Answer:

  • Storage: Keep at –20°C in airtight, light-protected containers to prevent HCl evaporation and oxidation .
  • Waste Management: Neutralize acidic waste with NaHCO3 before disposal to avoid environmental HCl release .
  • In Vivo Dosing: Use saline (pH 4.5–5.0) for solubilization to prevent precipitation .
    Safety Note: Wear nitrile gloves and FFP3 masks during synthesis; avoid skin contact due to potential irritancy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-(Aminomethyl)quinolin-8-ol dihydrochloride
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7-(Aminomethyl)quinolin-8-ol dihydrochloride

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